molecular formula C13H16O4 B7940541 2-(Cyclobutylmethoxy)-5-methoxybenzoic acid

2-(Cyclobutylmethoxy)-5-methoxybenzoic acid

Cat. No.: B7940541
M. Wt: 236.26 g/mol
InChI Key: MWIMCTNNFMKUNC-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-methoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclobutylmethoxy group at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-5-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxybenzoic acid.

    Substitution Reaction: The 5-methoxybenzoic acid undergoes a substitution reaction with cyclobutylmethanol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to form the cyclobutylmethoxy derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: The methoxy and cyclobutylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Cyclobutylmethoxy)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(Cyclopropylmethoxy)-5-methoxybenzoic acid
  • 2-(Cyclopentylmethoxy)-5-methoxybenzoic acid
  • 2-(Cyclohexylmethoxy)-5-methoxybenzoic acid

Comparison: Compared to its analogs, 2-(Cyclobutylmethoxy)-5-methoxybenzoic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-(cyclobutylmethoxy)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-10-5-6-12(11(7-10)13(14)15)17-8-9-3-2-4-9/h5-7,9H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIMCTNNFMKUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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